molecular formula C22H27N3O2 B2869638 2-methyl-N-[2-[1-[2-(4-methylphenoxy)ethyl]-2-benzimidazolyl]ethyl]propanamide CAS No. 692747-12-9

2-methyl-N-[2-[1-[2-(4-methylphenoxy)ethyl]-2-benzimidazolyl]ethyl]propanamide

Cat. No.: B2869638
CAS No.: 692747-12-9
M. Wt: 365.477
InChI Key: CJVQRFZCPZIECX-UHFFFAOYSA-N
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Description

2-methyl-N-[2-[1-[2-(4-methylphenoxy)ethyl]-2-benzimidazolyl]ethyl]propanamide is a chemical compound . It has a molecular formula of C22H27N3O2 and a molecular weight of 365.46868 .

Scientific Research Applications

Benzimidazole Derivatives in Antimicrobial Activity

Benzimidazole derivatives have been explored for their potential antimicrobial properties. Studies have synthesized and evaluated various benzimidazole compounds for their effectiveness against a range of microbial pathogens. For instance, novel benzimidazole derivatives have been investigated for their antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as their anticandidal effects against Candida parapsilosis and Candida glabrata. These findings suggest the utility of benzimidazole compounds in developing new antimicrobial agents (Dawbaa et al., 2021).

Benzimidazole Compounds in Cancer Research

Benzimidazole derivatives have also been investigated for their potential anticancer properties. For example, copper(II) complexes based on benzimidazole Schiff base compounds were studied for their ability to bind DNA and induce cellular DNA lesions, exhibiting substantial cytotoxic effects against various cancer cell lines, including lung, breast, and cervical cancer cells. This suggests that benzimidazole-based compounds could play a role in cancer therapy by targeting DNA and interfering with cancer cell proliferation (Paul et al., 2015).

Benzimidazole Derivatives in Antioxidant Activity

The antioxidant properties of benzimidazole compounds have been explored, with specific derivatives showing promising activity in scavenging free radicals. This indicates their potential use in preventing oxidative stress-related diseases (Saini et al., 2016).

Applications in Material Science

In the realm of materials science, benzimidazole derivatives have been applied as curing agents for epoxy resins, demonstrating efficient curing behavior and contributing to the thermal stability and mechanical properties of the final materials. This application underscores the versatility of benzimidazole compounds beyond biomedical uses (Lei et al., 2015).

Properties

IUPAC Name

2-methyl-N-[2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-16(2)22(26)23-13-12-21-24-19-6-4-5-7-20(19)25(21)14-15-27-18-10-8-17(3)9-11-18/h4-11,16H,12-15H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVQRFZCPZIECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CCNC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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